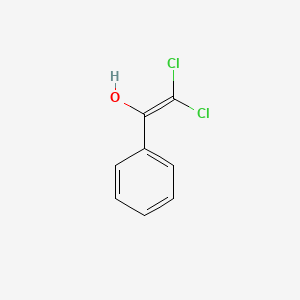
2,2-Dichloro-1-phenylethen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-phenylethenol is an organic compound with the molecular formula C8H8Cl2O It is a secondary alcohol containing a phenyl group and two chlorine atoms attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-phenylethenol can be synthesized through the Grignard reaction, where phenylmagnesium bromide reacts with trichloroethylene. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2,2-dichloro-1-phenylethenol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-phenylethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2,2-dichloro-1-phenylethenol can yield the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: 2,2-Dichloro-1-phenylethanone.
Reduction: 2-Phenylethanol.
Substitution: 2,2-Dihydroxy-1-phenylethanol (when chlorine atoms are replaced by hydroxyl groups).
Applications De Recherche Scientifique
2,2-Dichloro-1-phenylethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dichloro-1-phenylethenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-1-phenylethanol: Similar structure but with a hydroxyl group instead of an ethenol group.
2,2-Dibromo-1-phenylethenol: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
2,2-Dichloro-1-phenylethenol is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
776232-47-4 |
|---|---|
Formule moléculaire |
C8H6Cl2O |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
2,2-dichloro-1-phenylethenol |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,11H |
Clé InChI |
WIAUSNHGBMNTFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
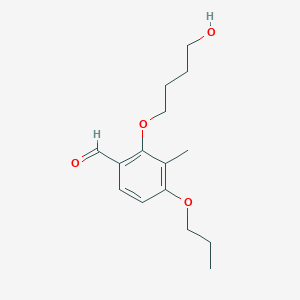

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
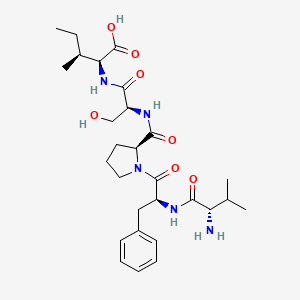
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
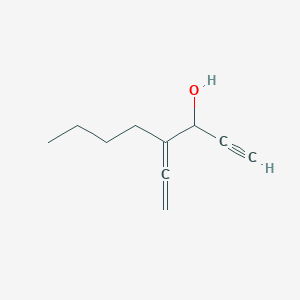
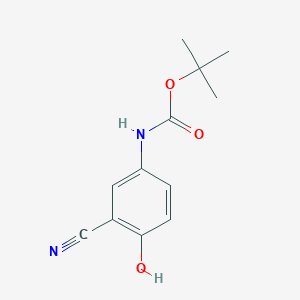
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
